molecular formula C11H10O3S B114530 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 146137-88-4

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B114530
CAS No.: 146137-88-4
M. Wt: 222.26 g/mol
InChI Key: BGXBEXAXVSOWJC-UHFFFAOYSA-N
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Description

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11H10O3S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with sulfur and a dehydrating agent to form the benzothiophene ring. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester serves as a building block in the synthesis of pharmaceutical compounds. It has been explored for its potential as:

  • Antimicrobial agents : Research indicates that derivatives exhibit significant antimicrobial properties against resistant bacterial strains.

    Table 1: Antimicrobial Activity of Derivatives
    CompoundTarget BacteriaMIC (µg/mL)Reference
    This compoundMRSA4
    Derivative AE. coli8
    Derivative BPseudomonas aeruginosa6
  • Anticancer agents : Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer).

    Table 2: Anticancer Activity Against Various Cell Lines
    Cell LineIC50 (µM)Mechanism of Action
    A549XInduces apoptosis via intrinsic pathways
    HeLaYPromotes cytochrome c release
    MCF-7ZModulates signaling pathways

Materials Science

The compound is being investigated for its potential applications in organic electronics, particularly in:

  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology.
  • Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport is beneficial for solar energy applications.

Biological Studies

In biochemical assays, this compound functions as a probe to study enzyme activity and protein interactions. Its interaction with specific molecular targets may lead to insights into various biological processes.

Antimicrobial Screening

A study evaluated the antimicrobial properties of various thiophene derivatives, including those based on the benzothiophene structure. The results indicated that the compound effectively inhibited growth in resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity Assays

In cytotoxicity assays using the SulfoRhodamine-B stain method, several derivatives were tested across multiple concentrations to determine their IC50 values against different cancer cell lines. Results confirmed that many derivatives exhibited potent anticancer activity with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
  • 3-Amino-4-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
  • 7-Bromo-3-chloro-4-methoxy-benzo[b]thiophene-2-carboxylic acid

Uniqueness

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the ester functionality allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 146137-88-4) is an organic compound belonging to the benzothiophene class, characterized by its sulfur-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications.

The molecular formula of this compound is C11H10O3S, with a molecular weight of 222.26 g/mol. The presence of a methoxy group and an ester functionality contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activities, particularly those involved in inflammatory pathways.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structures demonstrated inhibition of the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response. For instance, another thiophene derivative showed an IC50 value of 29.2 µM against 5-LOX, suggesting that modifications like methoxy and methyl groups enhance biological efficacy .

Table 1: Biological Activity of Thiophene Derivatives

Compound NameTarget EnzymeIC50 (µM)Mechanism
Compound A5-LOX29.2Inhibition
Compound BCOX6.0Inhibition
Compound CCOX6.6Inhibition

Other Pharmacological Activities

Thiophene-based compounds have been investigated for their roles in treating conditions such as anxiety and depression. The structural features of these compounds, including the presence of methoxy groups, appear to play a critical role in their pharmacological profiles .

Case Studies

  • In Vivo Studies : A study involving a related thiophene derivative demonstrated significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) when administered at a dosage of 20 mg/kg in animal models . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.
  • In Vitro Assays : When tested at concentrations around 100 µg/mL, certain thiophene derivatives inhibited enzyme activity by approximately 57%, emphasizing their potential as therapeutic agents targeting inflammatory pathways .

Properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBEXAXVSOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590178
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-88-4
Record name Methyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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